molecular formula C9H8ClF B13636915 4-Chloro-1-cyclopropyl-2-fluorobenzene

4-Chloro-1-cyclopropyl-2-fluorobenzene

Cat. No.: B13636915
M. Wt: 170.61 g/mol
InChI Key: OCUKTLLIDULXCC-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropyl-2-fluorobenzene: is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-1-cyclopropyl-2-fluorobenzene involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-cyclopropyl-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide or ammonia in a polar solvent like water or ethanol.

    Electrophilic aromatic substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; chlorine or bromine for halogenation.

    Oxidation and reduction: Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.

Major Products:

    Nucleophilic substitution: Formation of phenols or amines.

    Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and reduction: Formation of corresponding alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-1-cyclopropyl-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropyl-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclopropyl group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules, leading to various reaction pathways and products .

Comparison with Similar Compounds

  • 4-Chloro-1-fluorobenzene
  • 4-Chloro-1-cyclopropylbenzene
  • 1-Cyclopropyl-2-fluorobenzene

Comparison: 4-Chloro-1-cyclopropyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both chlorine and fluorine atoms, along with the cyclopropyl group, imparts distinct electronic and steric properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

4-chloro-1-cyclopropyl-2-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

OCUKTLLIDULXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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